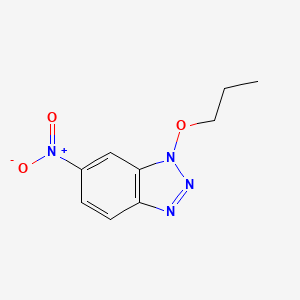

6-nitro-1-propoxybenzotriazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-1-propoxybenzotriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O3/c1-2-5-16-12-9-6-7(13(14)15)3-4-8(9)10-11-12/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAGPKKWLHDAYMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCON1C2=C(C=CC(=C2)[N+](=O)[O-])N=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Characterization Methodologies in Benzotriazole Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of 6-nitro-1-propoxybenzotriazole, providing detailed insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within the this compound molecule. Both ¹H and ¹³C NMR are utilized to map out the chemical environment of each hydrogen and carbon atom, respectively.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons on the benzotriazole (B28993) ring and the aliphatic protons of the propoxy group would be expected. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group and the triazole ring. Protons closer to the nitro group would likely experience a downfield shift to a higher ppm value. The propoxy group would exhibit characteristic signals for the -OCH₂-, -CH₂-, and -CH₃ groups, with their multiplicity (singlet, doublet, triplet, etc.) providing information about neighboring protons.

The ¹³C NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom in the molecule. The carbons in the aromatic ring, particularly the one bearing the nitro group, would appear at a lower field due to deshielding effects. The three carbon atoms of the propoxy group would resonate in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 110 - 150 |

| -OCH₂- | 4.0 - 4.5 | 65 - 75 |

| -CH₂- | 1.8 - 2.2 | 20 - 30 |

| -CH₃ | 0.9 - 1.2 | 10 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound. These vibrational spectroscopy methods probe the characteristic vibrations of chemical bonds.

The IR spectrum of this compound is expected to show strong absorption bands corresponding to the nitro group (NO₂), typically observed as two distinct peaks for asymmetric and symmetric stretching. Aromatic C-H and C=C stretching vibrations, as well as the C-N stretching of the triazole ring, would also be prominent. The presence of the propoxy group would be confirmed by C-H stretching bands from the aliphatic chain and a characteristic C-O ether linkage absorption.

Raman spectroscopy provides complementary information, particularly for non-polar bonds, and can be useful for identifying the skeletal vibrations of the benzotriazole ring system.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C-O (Ether) | Stretch | 1050 - 1150 |

| C-N (Triazole) | Stretch | 1200 - 1350 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a critical technique for determining the molecular weight of this compound and confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions of the molecule. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Analysis of the fragmentation pattern provides valuable structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) or nitric oxide (NO). Fragmentation of the propoxy side chain would also be expected, leading to characteristic daughter ions.

Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used method for both the analysis and purification of nitroaromatic compounds. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for separating this compound from any starting materials or byproducts. A UV detector is typically employed for detection, as the aromatic and nitro functionalities provide strong chromophores.

Gas Chromatography (GC) , often coupled with a mass spectrometer (GC-MS), is another powerful tool for purity assessment, particularly for volatile and thermally stable compounds. A capillary column with a suitable stationary phase would be used to separate the components of a sample, and the mass spectrometer would provide identification of the eluted compounds.

Table 3: Typical Chromatographic Conditions for the Analysis of this compound

| Technique | Column | Mobile Phase/Carrier Gas | Detector |

| HPLC | Reversed-Phase C18 | Acetonitrile/Water Gradient | UV-Vis |

| GC | Capillary (e.g., DB-5) | Helium | Mass Spectrometer (MS) |

These advanced characterization methodologies, when used in concert, provide a comprehensive understanding of the chemical and physical properties of this compound, ensuring its structural integrity and purity for research and development applications.

Academic Applications of 6 Nitro 1 Propoxybenzotriazole in Chemical Systems

Strategic Utility as a Synthetic Building Block for Complex Chemical Architectures

There is no specific information in the reviewed literature detailing the use of 6-nitro-1-propoxybenzotriazole as a synthetic building block. Generally, benzotriazole (B28993) derivatives can serve as versatile intermediates in organic synthesis. However, the unique combination of the nitro group at the 6-position and the propoxy group at the 1-position of the benzotriazole ring system in this compound has not been documented as a starting material or intermediate in the synthesis of more complex chemical architectures.

Application as a Chemical Reagent in Novel Organic Transformations

The application of this compound as a chemical reagent in novel organic transformations is not described in the available literature. While related compounds, such as those used in peptide coupling, have established roles, the specific reactivity and utility of this compound remain unexplored.

Catalytic Roles and Mechanisms

No studies were found that investigate or suggest a catalytic role for this compound. The electronic properties conferred by the nitro and propoxy groups could theoretically influence its potential as a catalyst, but no research has been published to support or explore this possibility.

Mediating Agent in Specific Chemical Reactions

There is no documented use of this compound as a mediating agent in any specific chemical reactions.

Integration into Advanced Functional Materials Systems

The integration of this compound into advanced functional materials, such as non-biological polymer components or chemical sensors, has not been reported in the scientific literature.

Role in Corrosion Inhibition Mechanisms at Metal-Solution Interfaces

While benzotriazole and its derivatives are well-known corrosion inhibitors, there is no specific research available on the efficacy or mechanism of this compound for this purpose. The presence of the nitro and propoxy groups would alter the electronic and steric properties of the molecule compared to unsubstituted benzotriazole, which would, in turn, affect its interaction with metal surfaces. However, without experimental data, its role in corrosion inhibition remains hypothetical.

Potential in Photosensitive Chemical Systems

No information exists regarding the potential or actual use of this compound in photosensitive chemical systems. The nitro group can sometimes impart photosensitive properties to a molecule, but this has not been investigated for this specific compound.

Despite a comprehensive search of available scientific literature, no specific information was found regarding the use of This compound as a precursor for the derivatization of other functionalized heterocyclic systems.

The performed searches aimed to identify research articles, academic papers, and other scholarly resources detailing chemical reactions where this compound is utilized as a starting material for the synthesis of different heterocyclic compounds. However, these searches did not yield any relevant results that specifically mention or detail this application for the requested compound.

Therefore, it is not possible to generate the requested article on the "" focusing on its role as a precursor for other functionalized heterocyclic systems, as no research findings on this topic could be located.

Future Research Directions and Unexplored Avenues

Investigation of Novel Synthetic Pathways

The development of efficient and selective synthetic routes is paramount for the exploration of any new chemical entity. For 6-nitro-1-propoxybenzotriazole, future research could focus on novel synthetic pathways that offer high yields, regioselectivity, and scalability.

One promising approach involves the N-alkylation of 6-nitro-1H-benzotriazole with a suitable propylating agent. Studies on the alkylation of 4-nitrobenzotriazole have shown that the reaction can proceed under mild basic conditions, for example, using potassium carbonate in DMF, which could be adapted for the synthesis of the target compound. This method may, however, lead to a mixture of N1 and N2 isomers, necessitating careful optimization and chromatographic separation.

Alternatively, a more regioselective route could be explored through the O-alkylation of 1-hydroxy-6-nitrobenzotriazole (B1216932). Research on the synthesis of 1-alkoxy-1H-benzotriazoles has demonstrated that peptide coupling agents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or 1H-benzo[d] gsconlinepress.comnih.govorganic-chemistry.orgtriazol-1-yl 4-methylbenzenesulfonate (Bt-OTs), can react with alcohols in the presence of a base to furnish 1-alkoxy derivatives. gsconlinepress.comnih.gov This pathway would involve the reaction of 1-hydroxy-6-nitrobenzotriazole with propanol.

A comparative summary of these potential synthetic routes is presented in Table 1.

Table 1: Proposed Synthetic Pathways for this compound

| Synthetic Approach | Starting Material | Reagents | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| N-Alkylation | 6-nitro-1H-benzotriazole | 1-bromopropane, K2CO3, DMF | Readily available starting material, mild conditions | Potential for N1/N2 isomer formation |

Advanced Computational Modeling of Reactivity and Interactions

Computational chemistry offers powerful tools to predict the properties and reactivity of novel molecules, guiding experimental work and providing fundamental insights. For this compound, a multi-faceted computational approach could be employed.

Density Functional Theory (DFT) studies could be utilized to investigate the electronic structure, molecular geometry, and spectroscopic properties of the molecule. DFT calculations can provide insights into the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and potential as an electron acceptor or donor. Furthermore, DFT can be used to model reaction mechanisms for its synthesis, helping to optimize reaction conditions.

Molecular dynamics (MD) simulations could be employed to study the interactions of this compound with other molecules or surfaces. For instance, MD simulations have been used to investigate the interaction of benzotriazole (B28993) derivatives with metal surfaces, providing insights into their corrosion inhibition properties. gsconlinepress.comnih.gov Similar simulations could predict the adsorption behavior of this compound on various materials.

Quantitative Structure-Activity Relationship (QSAR) modeling could be a valuable tool if a series of related analogues are synthesized and their activities in a particular application are measured. 3D-QSAR studies on other benzotriazole derivatives have been successful in correlating their structural features with biological activities, such as enzyme inhibition. organic-chemistry.orgnih.gov

Exploration of New Roles in Catalysis and Chemical Methodologies

Benzotriazole derivatives have found utility in various chemical methodologies, and this compound could be a valuable addition to this toolbox.

Given that N-acylbenzotriazoles are effective acylating agents, it is conceivable that this compound could be a precursor to novel reagents for organic synthesis. For example, N-acylbenzotriazoles have been used in the synthesis of α-nitro ketones. organic-chemistry.org The electronic properties of the 6-nitro group might modulate the reactivity of such derivatives.

Furthermore, polymer-supported benzotriazoles have been employed as catalysts in the generation of compound libraries. nih.gov The propoxy group in this compound could be functionalized to allow for its immobilization on a solid support, opening up possibilities for its use as a recyclable catalyst or reagent. The investigation into its catalytic activity could be a fruitful area of research.

Development of High-Throughput Screening for Chemical Reactivity

To accelerate the discovery of potential applications for this compound, high-throughput screening (HTS) methodologies could be developed. HTS allows for the rapid and parallel screening of a large number of reaction conditions or substrates.

For instance, if this compound is investigated as a potential coupling reagent, HTS kits designed for cross-coupling reactions could be adapted. These kits often utilize 24- or 96-well plates to screen various catalysts, ligands, bases, and solvents simultaneously.

Fluorescence-based assays offer another powerful HTS approach. A fluorescent tag could be incorporated into a substrate, and a successful coupling reaction involving a derivative of this compound could be detected by a change in fluorescence. acs.org This would enable the rapid identification of optimal reaction conditions and substrate scope.

Multidisciplinary Approaches within Chemical Sciences

The unique combination of a nitroaromatic system and an alkoxy-substituted benzotriazole suggests that this compound could find applications in various multidisciplinary fields.

In materials science , benzotriazole derivatives are well-known as effective corrosion inhibitors for copper and its alloys. acs.org The 6-nitro and 1-propoxy substituents could influence the adsorption and protective film formation on metal surfaces. Furthermore, benzotriazoles have been incorporated into conjugated polymers for applications in organic electronics. gsconlinepress.com The electronic properties of this compound might make it a suitable building block for novel organic semiconductors.

In medicinal chemistry , the benzotriazole scaffold is present in numerous compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. gsconlinepress.comnih.govscispace.com The nitro group is also a common pharmacophore in medicinal chemistry, particularly in the development of antimicrobial agents. nih.gov Therefore, this compound and its derivatives could be synthesized and screened for various biological activities.

A summary of these multidisciplinary research avenues is presented in Table 2.

Table 2: Potential Multidisciplinary Applications of this compound

| Field | Potential Application | Rationale |

|---|---|---|

| Materials Science | Corrosion Inhibitor | Benzotriazole core is a known corrosion inhibitor; substituents may enhance performance. |

| Materials Science | Organic Electronics | Benzotriazole derivatives are used in conjugated polymers; nitro group can tune electronic properties. |

| Medicinal Chemistry | Antimicrobial Agent | Benzotriazole and nitroaromatic compounds often exhibit antimicrobial activity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.